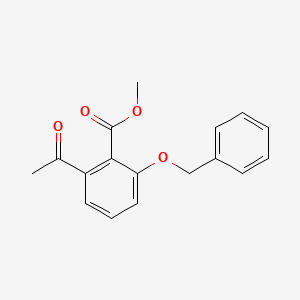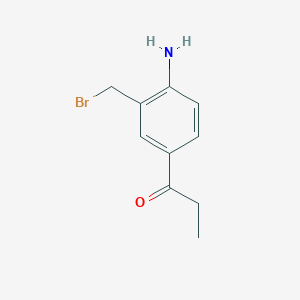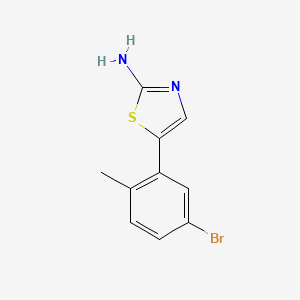
(R)-2-(pyridin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(pyridin-3-yl)morpholine is a chiral compound that features a morpholine ring substituted with a pyridin-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyridin-3-yl)morpholine typically involves the reaction of morpholine with a pyridine derivative under specific conditions. One common method includes the use of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-2-(pyridin-3-yl)morpholine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(pyridin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.
Applications De Recherche Scientifique
®-2-(pyridin-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(pyridin-3-yl)morpholine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl derivatives: These compounds share a similar pyridine ring structure but differ in their additional fused rings.
Imidazo[1,5-a]pyridine derivatives: These compounds also feature a pyridine ring but have an imidazole ring fused to it.
Uniqueness
®-2-(pyridin-3-yl)morpholine is unique due to its chiral nature and the presence of both a morpholine and pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(2R)-2-pyridin-3-ylmorpholine |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2/t9-/m0/s1 |
Clé InChI |
PPUJWYHBVHJUKY-VIFPVBQESA-N |
SMILES isomérique |
C1CO[C@@H](CN1)C2=CN=CC=C2 |
SMILES canonique |
C1COC(CN1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one](/img/structure/B14040355.png)

![2-(10-(1-Naphthalenyl)-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B14040370.png)



